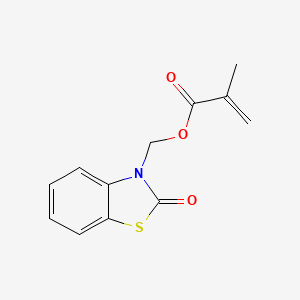![molecular formula C15H13NO4S B14337650 [3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene CAS No. 95339-48-3](/img/structure/B14337650.png)
[3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene is an organic compound characterized by the presence of both benzenesulfonyl and nitro groups attached to a prop-1-en-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene typically involves the reaction of benzenesulfonyl chloride with a nitroalkene. One common method includes the use of phosphorus pentachloride or phosphorus oxychloride as reagents to facilitate the sulfonylation process . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzenesulfonyl compounds.
Scientific Research Applications
[3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of [3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to various biological and chemical effects, depending on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: Shares the benzenesulfonyl group but lacks the nitro and prop-1-en-2-yl groups.
Nitrobenzene: Contains the nitro group but lacks the benzenesulfonyl and prop-1-en-2-yl groups.
Benzene derivatives: Various benzene derivatives with different substituents can exhibit similar reactivity patterns.
Uniqueness
[3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
CAS No. |
95339-48-3 |
|---|---|
Molecular Formula |
C15H13NO4S |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
[3-(benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene |
InChI |
InChI=1S/C15H13NO4S/c17-16(18)11-14(13-7-3-1-4-8-13)12-21(19,20)15-9-5-2-6-10-15/h1-11H,12H2 |
InChI Key |
YHPNEXLTPIQBBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C[N+](=O)[O-])CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



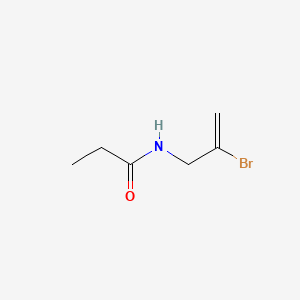

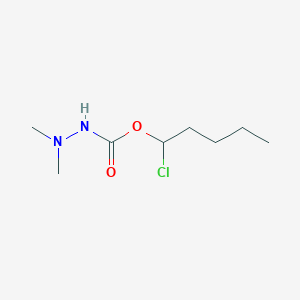
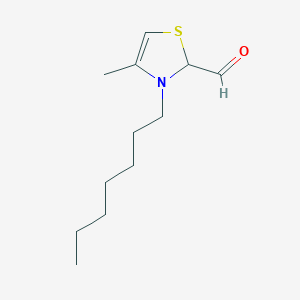


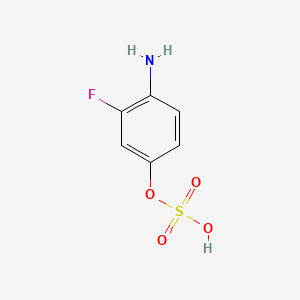

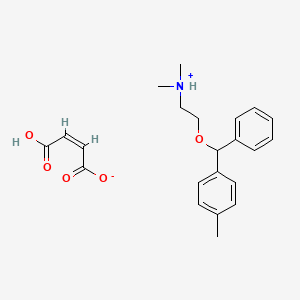
![Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide](/img/structure/B14337633.png)
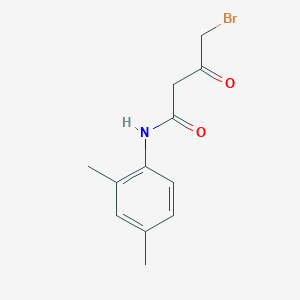
![2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL](/img/structure/B14337642.png)
